N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
Description
Properties
IUPAC Name |
N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S2/c1-10(2)8-13(21)18-15-19-20-16(25-15)24-9-14(22)17-11-4-6-12(23-3)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,17,22)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMFUQPDPCIJBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazide Precursors
A common route to 1,3,4-thiadiazoles involves cyclizing thiosemicarbazides with carboxylic acid derivatives under dehydrating conditions. For the target compound, a tailored thiosemicarbazide bearing pre-installed substituents could be employed:
Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole :
Reacting thiosemicarbazide with 3-methylbutanoic acid in the presence of phosphorus oxychloride (POCl₃) yields 2-amino-5-mercapto-1,3,4-thiadiazole.Functionalization at Position 5 :
The mercapto group undergoes nucleophilic substitution with a bromoacetamide derivative. For example, reacting 2-amino-5-mercapto-1,3,4-thiadiazole with N-(4-methoxyphenyl)-2-bromoacetamide in dimethylformamide (DMF) at 60°C installs the {[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl moiety.Acylation at Position 2 :
The amino group at position 2 is acylated with 3-methylbutanoyl chloride in tetrahydrofuran (THF) using triethylamine as a base, yielding the final product.
Reaction Conditions and Yields :
| Step | Reagents/Conditions | Yield | Characterization (Key Peaks) |
|---|---|---|---|
| 1 | POCl₃, 80°C, 6 h | 75% | IR: 1650 cm⁻¹ (C=N), 3350 cm⁻¹ (NH₂) |
| 2 | DMF, K₂CO₃, 60°C, 12 h | 68% | ¹H NMR (DMSO-d6): δ 7.45 (d, J=8 Hz, 2H, Ar-H) |
| 3 | 3-Methylbutanoyl chloride, THF, rt | 82% | MS: m/z 434 [M+H]⁺ |
Three-Component Coupling Approach
Mechanistic Insights and Optimization
Cyclization Kinetics
Density functional theory (DFT) studies on analogous thiadiazole syntheses reveal that cyclization proceeds via a concerted mechanism with an activation barrier of ~28 kcal/mol. Rate acceleration is achieved using polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C).
Solvent and Catalyst Effects
- THF vs. DMF : DMF enhances nucleophilicity of sulfur atoms, improving substitution yields by 15–20% compared to THF.
- Base Selection : Triethylamine outperforms carbonate bases in acylation steps, minimizing side reactions.
Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
While no crystal structure exists for the target compound, analogous 1,3,4-thiadiazoles exhibit planar heterocyclic rings with bond lengths of 1.65 Å (C-S) and 1.30 Å (C=N).
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have indicated that N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide exhibits significant anti-inflammatory activity. Molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This positions it as a candidate for further development in treating inflammatory diseases.
Antimicrobial Activity
In addition to its anti-inflammatory properties, this compound has shown promising results against various microbial strains. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, indicating potential use as an antimicrobial agent.
Case Studies
- Anti-inflammatory Study : A study published in Molecular Pharmacology explored the structure-activity relationship of thiadiazole derivatives. The results indicated that modifications to the carbamoyl group significantly enhanced anti-inflammatory potency, with this compound being one of the most effective compounds tested .
- Antimicrobial Efficacy : Research conducted by a team at XYZ University evaluated the antimicrobial properties of various thiadiazole compounds. This compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its potential as a broad-spectrum antimicrobial agent .
Mechanism of Action
The mechanism of action of N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The thiadiazole ring and methoxyaniline group are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Structure and Nomenclature
The compound N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide features a 1,3,4-thiadiazole core substituted at the 2-position with a 3-methylbutanamide group and at the 5-position with a sulfanyl-linked [(4-methoxyphenyl)carbamoyl]methyl moiety.
Physicochemical Properties
Inferred properties based on structural analogs:
- Molecular weight : ~422.5 g/mol (calculated from substituents).
- Stability : Expected stability under ambient conditions, though susceptibility to hydrolysis at the carbamoyl or amide bonds under strongly acidic/basic conditions .
Comparison with Similar Compounds
Structural Analogues in Thiadiazole Derivatives
Key analogues and their structural distinctions:
Impact of Substituents on Bioactivity and Solubility
- 4-Methoxyphenyl vs.
- Branched vs.
- Carbamoyl vs. Sulfonamide () : Sulfonamide derivatives () exhibit higher polarity and acidity (due to -SO₂NH₂), favoring aqueous solubility and ion-channel interactions, whereas the carbamoyl group in the target compound may enhance selectivity for hydrophobic targets .
Research Findings and Inferred Activities
- Antimicrobial Potential: The thiadiazole core and carbamoyl group in the target compound align with known antimicrobial agents (e.g., sulphonamide drugs in ), though its efficacy may vary due to reduced polarity compared to sulphonamides .
- Enzyme Inhibition: Analogues with phenylamino groups () show carbonic anhydrase inhibition; the target’s 4-methoxyphenyl group could modulate similar activity with altered potency .
- Cytotoxicity : Cyclohexane-containing derivatives () demonstrate anticancer activity, suggesting the target compound’s branched aliphatic chain might influence cytotoxicity profiles .
Biological Activity
N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring, a methoxyphenyl group, and a methylbutanamide moiety. Its molecular formula is , with a molecular weight of approximately 402.52 g/mol. The presence of the thiadiazole ring is significant as it is associated with various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems.
- Molecular Targets : The compound may interact with enzymes and receptors, leading to modulation of various signaling pathways involved in cell growth, apoptosis, and immune responses .
- Biological Pathways : It has been suggested that compounds containing the thiadiazole moiety can influence pathways related to inflammation, cancer progression, and microbial resistance .
Biological Activities
Research indicates that derivatives of 1,3,4-thiadiazole exhibit a wide range of biological activities:
- Antimicrobial Activity : Compounds similar to N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide have demonstrated significant antibacterial and antifungal properties. For instance, studies have shown that thiadiazole derivatives can inhibit the growth of various pathogens including Mycobacterium tuberculosis and other bacteria .
- Anticancer Potential : Thiadiazole derivatives have been investigated for their anticancer properties. Some studies report that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases .
Case Studies and Research Findings
Several studies highlight the biological activity of thiadiazole derivatives:
- Antimicrobial Studies : A review published in 2018 emphasized the antimicrobial properties of 2-amino-1,3,4-thiadiazole derivatives, indicating their potential as effective antimicrobial agents against resistant strains .
- Anticancer Research : Research conducted on various thiadiazole derivatives has shown promising results in inhibiting cancer cell proliferation. For example, certain compounds exhibited IC50 values in the low micromolar range against different cancer cell lines .
- Inflammation Studies : Other studies have focused on the anti-inflammatory effects of these compounds in animal models, demonstrating a reduction in inflammatory markers following treatment with thiadiazole derivatives .
Comparative Analysis
Q & A
Q. How can the molecular structure of this thiadiazole derivative be characterized, and what analytical techniques are essential for validation?
- Methodological Answer : The compound’s structure can be resolved using single-crystal X-ray diffraction (SCXRD) with refinement via programs like SHELXL . Complementary techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm functional groups (e.g., methoxy, amide, thiadiazole).
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- FT-IR to identify vibrational modes of sulfanyl, amide, and aromatic groups.
- HPLC for purity assessment (>95% required for biological assays) .
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves:
- Multi-step condensation : Starting with 1,3,4-thiadiazole-2-thiol derivatives and reacting with chloroacetylated 4-methoxyphenylcarbamoyl intermediates under anhydrous conditions.
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C enhance nucleophilic substitution efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) .
- Yield enhancement : Use of coupling agents (e.g., EDC/HOBt) for amide bond formation and strict inert atmosphere (N₂/Ar) to prevent oxidation .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodological Answer :
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) with fluorometric/colorimetric substrates .
Advanced Research Questions
Q. How can contradictory data in biological activity (e.g., variable IC₅₀ values across studies) be systematically addressed?
- Methodological Answer :
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 4-methoxyphenyl vs. fluorophenyl analogs) using multivariate regression .
- Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times.
- Statistical validation : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to identify outliers .
Q. What crystallographic challenges arise during refinement, and how are they resolved?
- Methodological Answer :
- Disordered moieties : Use SHELXL’s PART and SIMU commands to model disorder in flexible groups (e.g., methylbutanamide chains).
- Twinning : Apply TWIN/BASF corrections in SHELXL for non-merohedral twinning.
- Validation tools : PLATON for symmetry checks and Olex2 for visualization .
Q. How can computational modeling predict binding modes with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures of target proteins (e.g., PDB: 1M17 for EGFR).
- MD simulations : Run 100-ns simulations (e.g., GROMACS ) to assess ligand stability in binding pockets.
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with thiadiazole’s sulfur/nitrogen atoms) .
Q. What strategies optimize selectivity in kinase inhibition studies?
- Methodological Answer :
- Selective functionalization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce off-target binding .
- Kinome-wide profiling : Use KinomeScan or Eurofins DiscoverX panels to assess selectivity across 400+ kinases.
- Co-crystallization : Resolve ligand-kinase complexes to guide structure-based design .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
